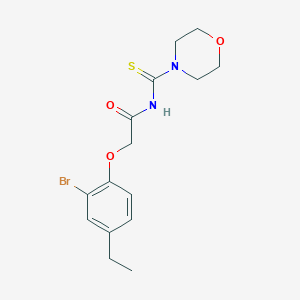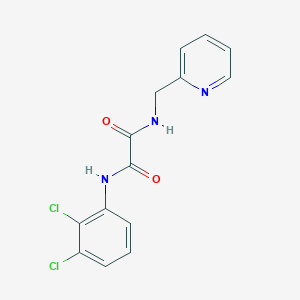![molecular formula C18H33N3O B4578733 N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)
N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine
Overview
Description
Synthesis Analysis
The synthesis of N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine and related compounds involves complex chemical reactions aimed at achieving precise molecular structures. For instance, the preparation of 2-substituted-1,3-bis(p-dimethylaminobenzyl)-hexahydropyrimidines through the reaction of various aldehydes with 1, 3-bis(p-dimethyl-amino)propane highlights the methodology for synthesizing compounds with similar structural features (Billman & Dorman, 1962).
Molecular Structure Analysis
The molecular structure of compounds related to N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine is typically characterized using techniques such as X-ray diffraction. Studies like the redetermination of the crystal structure of N,N'-bis(2-Hydroxybenzylidene)-2,2-Dimethyl-1,3- Propanediamine provide insights into the orthorhombic unit cell, hydrogen bonding, and C-H…π interactions stabilizing the crystal network, which are crucial for understanding the structural characteristics of similar compounds (Reza, 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their molecular structure. For example, the analysis of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines showcases the impact of substitution patterns on electron ionization mass spectra and gas chromatographic separation, reflecting the compound's chemical behavior (Almalki, Clark, & Deruiter, 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for the practical handling of chemical compounds. While specific studies on N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine's physical properties were not found, research on closely related molecules can provide valuable proxies for predicting its behavior.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are critical for both the synthesis and application of these compounds. The study of the stereochemistry of poly(N-alkyliminoalanes) from dimethylamino- or methoxy-propylamines gives insight into the synthesis routes and the resulting chemical structures, highlighting the diverse chemical properties that can be expected from N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine and similar compounds (Dozzi, Busetto, Salvatori, & Cucinella, 1980).
Scientific Research Applications
Polymer Applications
A novel cationic polymer, synthesized through free-radical polymerization of N-[3-(dimethylamino)propyl] methacrylamide and subsequent quaternization, demonstrates transformative properties upon irradiation at 365 nm. This polymer shifts from a cationic to a zwitterionic form, enabling it to condense and subsequently release double-strand DNA. This unique feature also allows it to switch from antibacterial activity to a non-toxic character, as demonstrated in studies with Escherichia coli bacterial cells. Such polymers hold significant potential for targeted drug delivery and controlled release systems in medicinal applications (Sobolčiak et al., 2013).
Metabolism and Toxicology Studies
Research on the metabolism of N-2-methoxybenzylated compounds (NBOMes) in various models, including rats, C. elegans mycelium, and human liver microsomes, has expanded our understanding of these substances' biotransformation. These studies reveal complex metabolic pathways, including mono- and bis-O-demethylation and hydroxylation, followed by conjugation reactions. Such insights are crucial for forensic and toxicological analysis, providing a deeper understanding of the physiological impacts and potential risks associated with these compounds (Šuláková et al., 2021).
Analytical Chemistry
Advancements in analytical techniques have enabled the identification and differentiation of NBOMe derivatives on blotter paper, a common medium for these hallucinogenic drugs' distribution. Through Direct Analysis in Real Time AccuTOF(TM) mass spectrometry and high-performance liquid chromatography triple quadrapole mass spectrometry, researchers have identified and quantified various NBOMe derivatives, enhancing our ability to detect and understand the distribution of these potent substances (Poklis et al., 2015).
Pharmacology and Toxicity
Investigations into the receptor interaction profiles of novel NBOMe derivatives of 2,5-dimethoxy-substituted phenethylamines have illuminated these compounds' pharmacological properties. They demonstrate potent interactions with serotonergic receptors and significant agonist activity at the 5-HT2A receptor, predicting strong hallucinogenic effects similar to LSD. This research underscores the importance of understanding the pharmacological and toxicological profiles of psychoactive substances to inform clinical and public health responses (Rickli et al., 2015).
properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c1-19(2)12-8-14-21(15-9-13-20(3)4)16-17-10-6-7-11-18(17)22-5/h6-7,10-11H,8-9,12-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWXZYKNHTHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(dimethylamino)propyl]-N'-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)

![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)


![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)